molecular formula C25H29ClN2O4 B11132917 5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11132917
M. Wt: 457.0 g/mol
InChI Key: CGTVTQIEYPTVFN-XTQSDGFTSA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down:
    • The core structure is a 2H-pyrrol-2-one , which is a heterocyclic ring containing nitrogen.
    • The substituents include:
      • A 4-chlorophenyl group attached to one position.
      • A 4-methoxy-2-methylbenzoyl group attached to another position.
      • An ethylamine side chain at the third position.
      • A hydroxyl group at the fourth position.
  • Overall, it combines features from various chemical classes, making it intriguing for research and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C25H29ClN2O4

    Molecular Weight

    457.0 g/mol

    IUPAC Name

    (4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

    InChI

    InChI=1S/C25H29ClN2O4/c1-5-27(6-2)13-14-28-22(17-7-9-18(26)10-8-17)21(24(30)25(28)31)23(29)20-12-11-19(32-4)15-16(20)3/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21+

    InChI Key

    CGTVTQIEYPTVFN-XTQSDGFTSA-N

    Isomeric SMILES

    CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

    Canonical SMILES

    CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

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